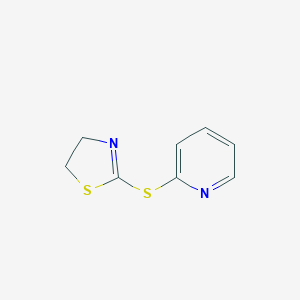
2-(2-Pyridylthio)-2-thiazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Pyridylthio)-2-thiazoline (PTZ) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. PTZ is a thioamide derivative of pyridine and thiazoline, which makes it an interesting compound for various biological and chemical studies.
Mechanism Of Action
The mechanism of action of 2-(2-Pyridylthio)-2-thiazoline is not fully understood. However, it is believed that 2-(2-Pyridylthio)-2-thiazoline can form complexes with metal ions, which can affect the activity of enzymes and other biological molecules. 2-(2-Pyridylthio)-2-thiazoline can also interact with thiols, which can lead to the formation of disulfide bonds.
Biochemical And Physiological Effects
2-(2-Pyridylthio)-2-thiazoline has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative stress. 2-(2-Pyridylthio)-2-thiazoline has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, 2-(2-Pyridylthio)-2-thiazoline has been reported to have anti-cancer properties, which can inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
2-(2-Pyridylthio)-2-thiazoline has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used for various applications. 2-(2-Pyridylthio)-2-thiazoline is also a relatively inexpensive compound, which makes it accessible for researchers. However, 2-(2-Pyridylthio)-2-thiazoline has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the results of experiments. 2-(2-Pyridylthio)-2-thiazoline can also form complexes with other molecules, which can interfere with the interpretation of results.
Future Directions
There are several future directions for the research of 2-(2-Pyridylthio)-2-thiazoline. One potential application is the development of metal-based drugs using 2-(2-Pyridylthio)-2-thiazoline as a ligand. 2-(2-Pyridylthio)-2-thiazoline can also be used as a reducing agent for the synthesis of nanoparticles with potential applications in drug delivery and imaging. Additionally, 2-(2-Pyridylthio)-2-thiazoline can be used as a fluorescence probe for the detection of metal ions and thiols in biological samples. Further research is needed to fully understand the mechanism of action of 2-(2-Pyridylthio)-2-thiazoline and its potential applications in various fields.
Conclusion:
In conclusion, 2-(2-Pyridylthio)-2-thiazoline is a unique compound that has been widely used in scientific research due to its potential applications. 2-(2-Pyridylthio)-2-thiazoline can be synthesized by the reaction of 2-mercaptopyridine with thioglycolic acid in the presence of a base. 2-(2-Pyridylthio)-2-thiazoline has been used as a ligand for metal ions, a fluorescence probe, and a reducing agent for the synthesis of nanoparticles. 2-(2-Pyridylthio)-2-thiazoline has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 2-(2-Pyridylthio)-2-thiazoline has several advantages for lab experiments, but also has limitations. Further research is needed to fully understand the potential applications of 2-(2-Pyridylthio)-2-thiazoline in various fields.
Synthesis Methods
2-(2-Pyridylthio)-2-thiazoline can be synthesized by the reaction of 2-mercaptopyridine with thioglycolic acid in the presence of a base. The reaction yields 2-(2-Pyridylthio)-2-thiazoline as a yellow crystalline solid. The purity of the compound can be verified by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
2-(2-Pyridylthio)-2-thiazoline has been used in various scientific research studies due to its unique properties. It has been used as a ligand for metal ions, which can be utilized for the development of metal-based drugs. 2-(2-Pyridylthio)-2-thiazoline has also been used as a fluorescence probe for the detection of metal ions and thiols in biological samples. Additionally, 2-(2-Pyridylthio)-2-thiazoline has been used as a reducing agent for the synthesis of nanoparticles.
properties
CAS RN |
153334-48-6 |
|---|---|
Product Name |
2-(2-Pyridylthio)-2-thiazoline |
Molecular Formula |
C8H8N2S2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-2-4-9-7(3-1)12-8-10-5-6-11-8/h1-4H,5-6H2 |
InChI Key |
YGBVZLOQUKFLDV-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)SC2=CC=CC=N2 |
Canonical SMILES |
C1CSC(=N1)SC2=CC=CC=N2 |
synonyms |
Pyridine,2-[(4,5-dihydro-2-thiazolyl)thio]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




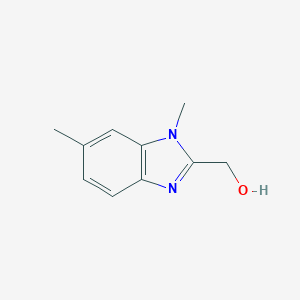
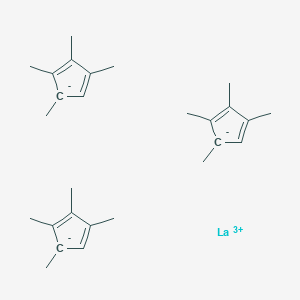
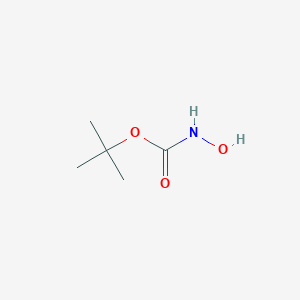
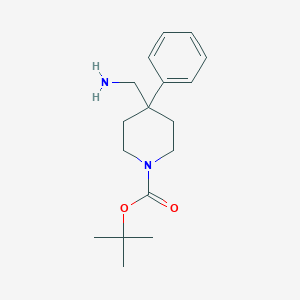
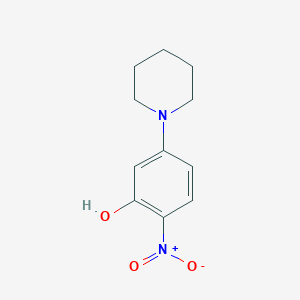
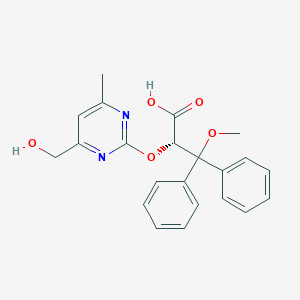
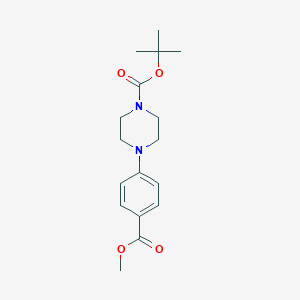
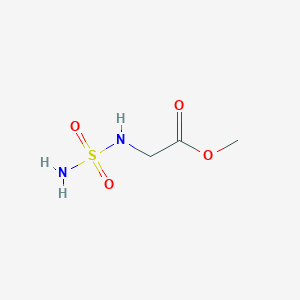
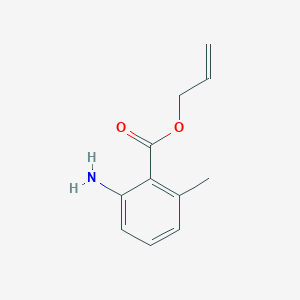
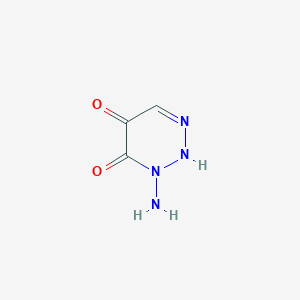
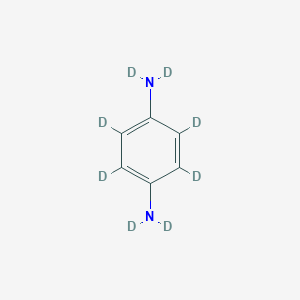
![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)
